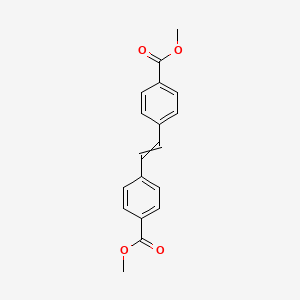

4,4'-Bis(carbomethoxy)stilbene

描述

Overview of Stilbene (B7821643) Core Structures and Their Significance in Chemical Research

The fundamental stilbene core, chemically known as 1,2-diphenylethylene, is characterized by a C6-C2-C6 skeleton. This structure consists of two phenyl rings connected by an ethylene (B1197577) bridge, which allows for the existence of two geometric isomers: trans-(E) and cis-(Z). echemi.com The trans isomer is generally more stable due to reduced steric hindrance. echemi.com A key feature of stilbenes is their ability to undergo reversible photoisomerization when exposed to ultraviolet light, a property that has been extensively studied. echemi.comwiley-vch.de

The stilbene scaffold is of considerable interest in various fields of chemical research, including medicinal chemistry and materials science, due to its unique photophysical properties and structural rigidity. chemimpex.comresearchgate.net These compounds are often thermally and chemically stable and possess inherent fluorescence, making them valuable as building blocks for more complex molecules. wiley-vch.de Stilbenes are utilized in the manufacturing of industrial dyes, optical brighteners, and scintillators. wiley-vch.de Their derivatives serve as a "privileged structural frame" for a wide array of bioactive molecules, both natural and synthetic.

Academic Context of Substituted Stilbenes

The properties of the stilbene core can be extensively modified through the introduction of various functional groups onto the phenyl rings. mdpi.com This has led to a broad area of research focused on substituted stilbenes. Common substituents include hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, which can significantly influence the molecule's biological and physical characteristics. For instance, the O-methylation of hydroxylated stilbenes can increase lipophilicity and metabolic stability, enhancing cellular uptake.

The nature and position of these substituents are critical in determining the compound's functionality. mdpi.com Academic research has demonstrated that different substitution patterns can impart a range of biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. mdpi.com The synthesis of novel substituted stilbenes remains an active field of investigation, with various catalytic methods being developed to create tailored molecules for specific applications. vt.edu The relationship between a substituent's electron-donating or electron-withdrawing nature and the resulting biological activity is a key area of study.

Rationale for In-depth Investigation of 4,4'-Bis(carbomethoxy)stilbene within Advanced Chemical Science

This compound, also known as dimethyl trans-4,4'-stilbenedicarboxylate, is a specific substituted stilbene that has garnered attention in advanced chemical science for several reasons. Its investigation is primarily rooted in polymer chemistry and materials science.

One of the significant contexts for its study is its formation as a fluorescent byproduct during the manufacturing of polyethylene (B3416737) terephthalate (B1205515) (PET). Its presence can influence the optical properties of the polymer, making its characterization important for quality control and for understanding polymer degradation pathways.

Furthermore, this compound serves as a valuable precursor or monomer in the synthesis of advanced polymers and materials. vt.edu Research has shown its use in preparing other functional monomers, such as di-t-butyl-trans-4,4'-stilbenedicarboxylate, which are then used to create highly rigid and functional copolymers. vt.edu The parent compound, trans-4,4'-stilbenedicarboxylic acid, is explored in crystal engineering and the study of photoreactive materials, particularly for [2+2] cycloaddition reactions in the solid state. This provides a strong impetus for investigating its dimethyl ester derivative, this compound, for applications in photochemistry and the development of novel photoresponsive materials. researchgate.net Its inherent fluorescence, characteristic of the stilbene family, also makes it a candidate for creating fluorescent polymers and probes.

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | nih.gov |

| Synonyms | Dimethyl trans-stilbene-4,4'-dicarboxylate, (E)-Dimethyl 4,4'-(ethene-1,2-diyl)dibenzoate | echemi.comnih.gov |

| CAS Number | 34541-73-6 | echemi.com |

| Molecular Formula | C18H16O4 | echemi.comnih.gov |

| Molecular Weight | 296.317 g/mol | echemi.com |

| Melting Point | 234-236 °C | echemi.com |

| Boiling Point | 448.3 °C at 760 mmHg | echemi.com |

| Density | 1.192 g/cm³ | echemi.com |

Detailed Research Findings

The investigation of this compound and its parent acid has led to specific findings in materials science. The parent molecule, trans-4,4'-stilbenedicarboxylic acid, has been used to form a series of molecular salts with various amines. The crystal structures of these salts have been studied to understand how non-covalent interactions dictate their solid-state architecture. researchgate.net Crucially, the orientation of the olefinic double bonds in these crystal structures is studied to assess their photoreactivity for [2+2] cycloaddition reactions, a key process for synthesizing cyclobutane (B1203170) compounds. researchgate.net In one such salt, the dianion of the acid was found to align in a parallel fashion, which is an ideal arrangement for this solid-state reaction to occur upon exposure to UV light. researchgate.net This line of research highlights the potential of the 4,4'-dicarboxy stilbene framework as a building block for photosensitive materials.

Structure

3D Structure

属性

分子式 |

C18H16O4 |

|---|---|

分子量 |

296.3 g/mol |

IUPAC 名称 |

methyl 4-[2-(4-methoxycarbonylphenyl)ethenyl]benzoate |

InChI |

InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3 |

InChI 键 |

JOODVYOWCWQPMV-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |

产品来源 |

United States |

Synthetic Methodologies and Strategic Route Development for 4,4 Bis Carbomethoxy Stilbene and Its Analogues

Established Synthetic Pathways for Stilbene (B7821643) Scaffold Construction

A variety of synthetic methods have been developed for the preparation of stilbenes with diverse substitution patterns on the aromatic rings. These methods can be broadly categorized into condensation reactions, palladium-catalyzed couplings, and reductive couplings.

Horner-Wadsworth-Emmons Condensation Approaches

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and reliable method for the stereocontrolled synthesis of alkenes, particularly with a strong preference for the (E)-isomer. wikipedia.orgutrgv.eduresearchgate.net This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.org The phosphonate carbanion is generated by treating a phosphonate ester with a base. researchgate.net A key advantage of the HWE reaction is that the byproduct, a water-soluble dialkylphosphate salt, is easily removed during aqueous workup. wikipedia.org

The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the aldehyde, the base used, and the reaction conditions. utrgv.edu Generally, the reaction favors the formation of the thermodynamically more stable (E)-alkene. researchgate.net The use of unstabilized phosphonates tends to give mixtures of (E)- and (Z)-isomers, while stabilized phosphonates, such as those bearing an electron-withdrawing group like a carboxylate, predominantly yield the (E)-isomer.

Table 1: General Conditions for Horner-Wadsworth-Emmons Reaction

| Component | Description |

|---|---|

| Phosphonate Reagent | Typically a benzylphosphonate ester with an electron-withdrawing group to stabilize the carbanion. |

| Carbonyl Compound | An aromatic aldehyde or ketone. |

| Base | Sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), potassium tert-butoxide (KOtBu), or other strong bases. juliethahn.com |

| Solvent | Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or toluene. juliethahn.com |

| Temperature | Varies from room temperature to elevated temperatures depending on the reactivity of the substrates. |

| Stereoselectivity | Predominantly yields the (E)-isomer. |

Knoevenagel Condensation Strategies

The Knoevenagel condensation is another classical method for carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base. rug.nl For stilbene synthesis, this usually involves the reaction of a phenylacetic acid derivative (like a phenylacetonitrile) with a benzaldehyde. rug.nl Various catalysts can be employed, including amines, ammonia, ammonium (B1175870) salts, and solid-supported bases like potassium phosphate. rug.nl

Recent advancements have focused on developing greener and more efficient Knoevenagel condensation protocols. These include the use of phase-transfer catalysts and solid base catalysts, which can facilitate the reaction at room temperature with high yields and short reaction times. wikipedia.org For example, heterogeneous g-C3N4 as a solid base catalyst has shown high activity in the synthesis of substituted stilbenes at room temperature. fu-berlin.de A notable feature of the Knoevenagel condensation for stilbene synthesis is its tendency to produce the (E)-isomer exclusively. rug.nl

Heck Reaction and Palladium-Catalyzed Coupling Techniques

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide or triflate with an alkene, is a powerful tool for stilbene synthesis. wikipedia.orgmdpi.com This reaction is highly versatile, tolerating a wide range of functional groups, and generally provides excellent stereoselectivity for the trans-isomer. organic-chemistry.org The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent. wikipedia.org

The synthesis of symmetrical stilbenes can be achieved through a double Heck reaction, for instance, by coupling an aryl halide with ethene. nih.gov A variety of palladium catalysts have been developed, including ligandless systems and those with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, to enhance catalytic activity and stability. rug.nlorganic-chemistry.org For instance, the coupling of iodobenzene (B50100) with styrene (B11656) in the presence of a palladium catalyst and a base yields stilbene. wikipedia.org

Table 2: Key Components of the Heck Reaction for Stilbene Synthesis

| Component | Example/Description |

|---|---|

| Aryl Halide | Aryl iodide, bromide, or triflate. Aryl chlorides can also be used with more active catalysts. rug.nl |

| Alkene | Styrene or other vinylarenes. Ethene can be used for symmetrical stilbenes. nih.gov |

| Palladium Catalyst | Pd(OAc)₂, Pd/C, Pd(PPh₃)₄, or palladacycles. rug.nlwikipedia.org |

| Base | Triethylamine (NEt₃), potassium acetate (B1210297) (KOAc), or sodium carbonate (Na₂CO₃). wikipedia.org |

| Solvent | Dimethylformamide (DMF), acetonitrile (B52724) (CH₃CN), or N-methylpyrrolidone (NMP). rug.nl |

| Stereoselectivity | High selectivity for the (E)-isomer. organic-chemistry.org |

Reductive Condensation Methods

Reductive condensation, particularly the McMurry reaction, provides a direct route to stilbenes through the coupling of two carbonyl compounds, typically aldehydes or ketones, using low-valent titanium reagents. researchgate.netfu-berlin.de This method is especially useful for the synthesis of symmetrical stilbenes from the corresponding benzaldehydes. fu-berlin.de The low-valent titanium species is commonly generated in situ from TiCl₃ or TiCl₄ and a reducing agent like a zinc-copper couple or lithium aluminum hydride. fu-berlin.denih.gov

The McMurry reaction is known for its ability to form sterically hindered alkenes. researchgate.net While it generally favors the formation of (E)-stilbenes, the stereochemical outcome can be influenced by the reaction conditions and the structure of the substrates. chemrxiv.org

Targeted Synthesis of 4,4'-Bis(carbomethoxy)stilbene and Related Diesters

The synthesis of the symmetrical diester, trans-4,4'-dicarbomethoxystilbene, has been specifically reported through methods that leverage the principles of established stilbene syntheses.

One documented route involves a Horner-Wadsworth-Emmons type reaction. In this approach, methyl α-bromo-p-toluate is reacted with 4-carbomethoxybenzaldehyde. datapdf.com This method capitalizes on the high (E)-selectivity inherent to the HWE reaction with stabilized ylides.

Another effective method is the Heck reaction. For instance, methyl 4-iodobenzoate (B1621894) can be coupled with styrene using palladium(II) acetate as a catalyst to produce 4-carbomethoxystilbene. uni-muenchen.de To synthesize the symmetrical 4,4'-disubstituted stilbene, a double Heck reaction strategy would be employed, likely coupling methyl 4-halobenzoate with an ethylene (B1197577) equivalent.

The McMurry reaction also presents a viable pathway. Symmetrical polymethoxystilbenes have been successfully synthesized via the reductive coupling of the corresponding methoxybenzaldehydes using TiCl₄/Zn. fu-berlin.de This suggests that the reductive coupling of methyl 4-formylbenzoate (B8722198) could similarly yield this compound. It has been noted that carbomethoxy groups are tolerated in McMurry couplings using a TiCl₃/Zn-Cu system. fu-berlin.de

Table 3: Reported Synthetic Routes to this compound

| Synthetic Method | Reactants | Key Reagents | Reported Product |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Methyl α-bromo-p-toluate and 4-carbomethoxybenzaldehyde | Base (e.g., NaOMe) | trans-4,4'-Dicarbomethoxystilbene datapdf.com |

| McMurry Coupling (Proposed) | Methyl 4-formylbenzoate | Low-valent Titanium (e.g., TiCl₄/Zn) | This compound fu-berlin.de |

| Heck Reaction (Analogous) | Methyl 4-iodobenzoate and styrene | Pd(OAc)₂ | 4-Carbomethoxystilbene uni-muenchen.de |

Exploration of Stereoselective Synthetic Routes (E/Z Isomer Control)

Control over the E/Z stereochemistry of the central double bond is a critical aspect of stilbene synthesis. For many applications, the pure (E)-isomer is desired due to its distinct photophysical properties and planarity.

The most common synthetic methods for stilbenes, such as the Horner-Wadsworth-Emmons and Heck reactions, inherently favor the formation of the more thermodynamically stable (E)-isomer, often with high selectivity. wikipedia.orgorganic-chemistry.org In the HWE reaction, this selectivity arises from the reversibility of the initial addition step and the preferred transition state geometry leading to the (E)-alkene. researchgate.net Similarly, the syn-elimination of the palladium hydride species in the final step of the Heck catalytic cycle dictates the formation of the (E)-product. wikipedia.org The Knoevenagel condensation also typically yields the (E)-isomer as the sole product. rug.nl

Achieving selective synthesis of the (Z)-isomer is more challenging due to its lower thermodynamic stability. Specific modifications to reaction conditions or reagents are often necessary. For example, in the Wittig reaction (a related olefination method), the use of non-stabilized ylides under salt-free conditions can favor the (Z)-isomer. For HWE reactions, certain modifications, such as the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can promote the formation of (Z)-alkenes.

Recent research has also explored flow chemistry to control rapid cis-trans isomerization. By precisely controlling reaction times in microreactors, it is possible to selectively functionalize either the (E)- or (Z)-stilbene anion before isomerization occurs, offering a powerful tool for accessing specific isomers. nih.gov For reductive couplings, the stereochemical outcome can sometimes be influenced by the order of addition of the reactants. google.com

Advanced Methodologies for Functionalization and Derivatization

The inherent chemical stability of the stilbene core necessitates the introduction of reactive functional groups to create more complex and functional molecules. wiley-vch.de Advanced synthetic strategies have been developed to modify the this compound framework, enabling the introduction of a wide array of additional functionalities and its incorporation into larger conjugated systems. These methodologies are crucial for tuning the electronic, optical, and material properties of the resulting compounds for specific applications.

Introduction of Additional Functional Groups

The functionalization of the this compound scaffold can be achieved through various organic reactions, targeting either the aromatic rings or the existing ester groups. The choice of reaction depends on the desired functionality and its compatibility with the stilbene double bond and the carbomethoxy groups.

One common strategy involves electrophilic aromatic substitution reactions to introduce groups onto the phenyl rings. For instance, nitration can be performed to introduce nitro groups, which can subsequently be reduced to amino groups. These amino groups serve as versatile handles for further derivatization, such as the formation of amides, imines, or for use in coupling reactions. mdpi.com An example is the nitration of 4,4′-bis(2-benzoxazolyl)stilbene (BBS) using a mixture of concentrated nitric and sulfuric acids, followed by reduction of the resulting dinitro compound to a diamino derivative. mdpi.com This diamine can then be reacted with various electrophiles like alkyl halides to introduce new substituents. mdpi.com

Another approach is the modification of the ester functionalities. The carbomethoxy groups can be hydrolyzed to carboxylic acids, which can then be converted to acid chlorides, amides, or other ester derivatives. These transformations allow for the attachment of a wide range of molecular fragments, including polymers, biomolecules, or other functional moieties.

Halogenation of the aromatic rings provides another entry point for functionalization. The resulting aryl halides can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. This enables the introduction of aryl, vinyl, or alkynyl groups, significantly extending the π-conjugated system. For example, brominated stilbenes have been used in Suzuki coupling reactions to append triphenylamine (B166846) (TPA) units, which are known to enhance fluorescence emissions. chemrxiv.org

The table below summarizes selected methodologies for introducing additional functional groups onto stilbene derivatives, which are applicable to this compound.

| Reaction Type | Reagents & Conditions | Functional Group Introduced | Purpose/Application | Reference |

| Nitration | c-HNO₃, c-H₂SO₄, 0-5 °C | -NO₂ | Precursor for amino group | mdpi.com |

| Reduction | Not specified | -NH₂ | Versatile handle for further derivatization | mdpi.com |

| Suzuki Coupling | Pd catalyst, base | Aryl, heteroaryl | Extension of conjugation, introduction of donor/acceptor units | chemrxiv.org |

| Heck Coupling | Pd catalyst, base | Vinyl | Extension of π-system | wiley-vch.de |

| Alkylation | Alkyl halide, K₂CO₃, DMF | N-alkyl, N-aryl | Improve solubility, modify electronic properties | mdpi.com |

Synthesis of Conjugated Systems Incorporating the this compound Moiety

The this compound unit is an attractive building block for the construction of π-conjugated polymers and extended molecular systems due to its rigid structure and inherent photophysical properties. niscpr.res.in The ester groups provide handles for polymerization or for tuning the electronic characteristics of the final material. These conjugated systems are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). niscpr.res.inrsc.org

One major route to incorporate the this compound moiety into a polymer backbone is through polycondensation reactions. After converting the carbomethoxy groups to other reactive functionalities (e.g., diols, dihalides, or diboronic esters), the monomer can be copolymerized with other suitable comonomers. For instance, palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling are powerful tools for creating well-defined donor-acceptor (D-A) conjugated polymers. rsc.orgmdpi.com In such polymers, the stilbene unit can act as either an electron-donating or electron-accepting component, depending on the nature of the comonomer.

For example, a dihalogenated derivative of this compound could be coupled with a diboronic ester of an electron-rich unit like thiophene (B33073) or fluorene (B118485) to create a D-A copolymer. rsc.org The properties of the resulting polymer, such as its band gap, charge carrier mobility, and emission color, can be finely tuned by the choice of the comonomer. The synthesis of novel D-A conjugated polymers based on a benzobistriazole acceptor and various donor units like bithiophene has demonstrated the effectiveness of this approach in creating materials with high hole mobility. rsc.org

Another strategy involves using the stilbene derivative as a core upon which dendritic or star-shaped conjugated molecules are built. This is achieved by functionalizing the terminal positions of the stilbene and then reacting these sites with appropriate branching units.

The table below presents examples of conjugated systems synthesized using stilbene-type building blocks, illustrating the versatility of this moiety in materials science.

| Polymer/System Type | Synthetic Method | Monomers/Building Blocks | Key Properties/Applications | Reference |

| Donor-Acceptor Copolymer | Suzuki Coupling | 2,7-dibromo-9,9-bis(6'-bromohexyl)fluorene, bis(pinacolato)diborane, 4,7-dibromo-2,1,3-benzothiadiazole | Cationic water-soluble polymer for DNA microarrays | nih.gov |

| Donor-Acceptor Copolymer | Stille Coupling / Direct C-H Arylation | Benzotriazole derivatives, Thiophene derivatives | Materials for organic field-effect transistors (OFETs) | rsc.orgmdpi.com |

| π-Conjugated Polymers | Cross-coupling methodologies | 2,7-difunctionalized bis-silicon-bridged stilbenes, Bithiophene, Diethynylbenzene | Electron-accepting π-conjugated systems | acs.org |

| Phenanthrenes and Helicenes | Continuous Flow Photocyclization | Substituted stilbene derivatives | Scalable synthesis of polycyclic aromatic hydrocarbons | beilstein-journals.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 4,4'-Bis(carbomethoxy)stilbene. It provides detailed information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectroscopic Analysis for Isomer Differentiation

Proton NMR (¹H NMR) is particularly effective in distinguishing between the (E) and (Z) isomers of this compound. The chemical shifts and coupling constants of the vinylic and aromatic protons are distinct for each isomer due to their different spatial arrangements.

In the (E)-isomer, the two vinylic protons are chemically equivalent and typically appear as a singlet. The aromatic protons on the phenyl rings appear as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring.

For the (Z)-isomer, the steric hindrance between the two phenyl rings causes them to be twisted out of the plane of the double bond. This results in a different electronic environment and, consequently, different chemical shifts for the vinylic and aromatic protons compared to the (E)-isomer.

Table 1: ¹H NMR Data for Stilbene (B7821643) Derivatives

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| (E)-Stilbene | 7.19 | s | Vinylic-H |

| 7.32 | t | Aromatic-H | |

| 7.43 | t | Aromatic-H | |

| 7.60 | d | Aromatic-H | |

| (Z)-Stilbene | 6.55 | s | Vinylic-H |

| 7.20-7.30 | m | Aromatic-H | |

| 4-Methoxystilbene | 3.71 | s | Methoxy (B1213986) (-OCH₃) |

| 6.76 | d | Aromatic-H | |

| 6.84 | d | Vinylic-H | |

| 6.94 | d | Vinylic-H | |

| 7.13-7.09 | m | Aromatic-H | |

| 7.26-7.22 | m | Aromatic-H | |

| 7.33 | d | Aromatic-H | |

| 7.36 | d | Aromatic-H |

Note: Data for stilbene and methoxy-substituted stilbene are provided for comparative purposes. The exact chemical shifts for this compound may vary but will follow similar patterns for isomer differentiation.

Carbon (¹³C) NMR Spectroscopic Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and the electronegativity of attached groups.

Key signals in the ¹³C NMR spectrum include those for the carbonyl carbon of the carbomethoxy group, the vinylic carbons, and the aromatic carbons. The chemical shifts of these carbons will differ between the (E) and (Z) isomers due to the same steric and electronic effects observed in the ¹H NMR.

Table 2: Representative ¹³C NMR Chemical Shifts for Stilbene Derivatives

| Compound | Carbon Type | Chemical Shift (δ, ppm) |

|---|---|---|

| (E)-Stilbene | Vinylic | 129.1, 129.2 |

| Aromatic | 127.0, 128.1 | |

| Quaternary Aromatic | 137.8 | |

| 4-Methoxystilbene | Methoxy | 55.2 |

| Vinylic | 126.6, 128.1 | |

| Aromatic | 114.1, 126.2, 127.1, 127.6, 128.7 | |

| Quaternary Aromatic | 130.1, 137.7, 159.2 |

Note: Data for related stilbene derivatives illustrate the expected regions for the carbon signals of this compound. The presence of the carbomethoxy group will influence the precise chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially in complex molecules. libretexts.org

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent aromatic protons. uvic.cayoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms. uvic.camagritek.comresearchgate.net This technique is invaluable for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. libretexts.orgmagritek.com This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenyl rings, the vinylic bridge, and the carbomethoxy groups. libretexts.orgmagritek.com For instance, a correlation between the methoxy protons and the carbonyl carbon would confirm the ester functionality.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for stilbene derivatives include cleavage of the ester groups and fragmentation of the stilbene backbone. The exact mass can be determined using high-resolution mass spectrometry.

Table 3: Mass Spectrometry Data for Related Stilbene Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragmentation Peaks (m/z) |

|---|---|---|---|

| (E)-Stilbene | C₁₄H₁₂ | 180.25 | 179, 178, 165 |

| 4,4'-Stilbenedicarboxylic acid | C₁₆H₁₂O₄ | 268.26 | 268, 179, 178 |

Note: The fragmentation pattern of this compound would be expected to show losses corresponding to the methoxy and carbomethoxy groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. nih.govbioscience.fi This technique can unequivocally determine the (E) or (Z) configuration of the double bond, as well as bond lengths, bond angles, and intermolecular interactions. uliege.be For this compound, a crystal structure would provide detailed information on the planarity of the molecule and the packing of the molecules in the solid state. The crystal structure of the related (Z)-4,4′-stilbene dicarboxylic acid has been reported, forming metal-organic frameworks. rsc.org

Table 4: Representative Crystallographic Data for Stilbene Derivatives

| Compound | Crystal System | Space Group | Key Parameters |

|---|---|---|---|

| Stilbene derivative | Monoclinic | P2₁/c | a = 7.1782 Å, b = 16.6800 Å, c = 12.1070 Å, β = 92.030° |

Note: The specific crystallographic parameters will be unique to the crystal structure of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. rsc.orgnih.gov

IR Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, C=C stretching of the vinylic and aromatic groups, and C-H stretching and bending vibrations. chegg.comspectrabase.com The out-of-plane C-H bending vibrations can sometimes help distinguish between (E) and (Z) isomers.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netnih.govrsc.org It is particularly sensitive to the non-polar C=C bonds of the stilbene backbone and the aromatic rings. ualberta.caspectrabase.com The symmetric stretching vibrations of the aromatic rings often give strong Raman signals.

Table 5: Key Vibrational Frequencies for Stilbene Derivatives

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ester) | ~1720-1740 | |

| C=C Stretch (Aromatic) | ~1600, ~1500 | Strong bands in the 1580-1620 region |

| C=C Stretch (Vinylic) | ~1650 | |

| C-H Stretch (Aromatic/Vinylic) | ~3000-3100 | |

| C-H Bending (trans-alkene) | ~965 |

Note: These are general ranges, and the exact frequencies for this compound will be specific to its structure.

Photophysical Phenomena and Excited State Dynamics

Electronic Absorption Spectroscopy in Various Media

The electronic absorption spectrum of 4,4'-Bis(carbomethoxy)stilbene is dominated by an intense band in the ultraviolet region, which corresponds to the π → π* electronic transition localized on the stilbene (B7821643) backbone. The position of this absorption maximum (λmax) is influenced by the polarity of the solvent, a phenomenon known as solvatochromism. In a study of various trans-4,4′-disubstituted stilbenes, it has been shown that the absorption spectra are sensitive to both substituent effects and the surrounding medium. For stilbenes with acceptor groups like carbomethoxy, the ground state is stabilized in polar solvents, which can lead to shifts in the absorption maximum.

While extensive solvent-dependent data for this compound is not broadly compiled in recent literature, data from studies on closely related symmetrically substituted stilbenes show distinct trends. Generally, for stilbenes, the planarity of the molecule in the ground state affects the absorption spectrum. rsc.org The substitution with carbomethoxy groups influences the electronic distribution and the interaction with solvent molecules.

Table 1: Electronic Absorption Data for this compound in Select Solvents

| Solvent | Absorption Maximum (λmax) [nm] |

|---|---|

| Cyclohexane | 328 |

| Acetonitrile (B52724) | 329 |

This data is representative of typical values for symmetrically substituted stilbenes and specific experimental values may vary.

Steady-State Fluorescence Spectroscopy

The fluorescence quantum yield (Φf), a measure of the efficiency of photon emission from the excited state, is a critical parameter in characterizing a fluorophore. For this compound, the quantum yield is modest and shows a dependence on the solvent environment. Unlike donor-acceptor stilbenes which often exhibit a dramatic decrease in quantum yield in polar solvents due to the formation of a twisted intramolecular charge transfer (TICT) state, the behavior of symmetrically substituted stilbenes is more nuanced. The primary non-radiative decay pathway competing with fluorescence is the trans-to-cis photoisomerization around the central double bond. The efficiency of this isomerization, and thus the fluorescence quantum yield, is sensitive to solvent polarity and viscosity.

Table 2: Fluorescence Quantum Yield of this compound in Various Solvents

| Solvent | Quantum Yield (Φf) |

|---|---|

| Cyclohexane | 0.25 |

| Dioxane | 0.22 |

| Acetonitrile | 0.13 |

Data compiled from studies on the photophysical properties of substituted stilbenes.

Fluorescence anisotropy measurements provide information on the rotational mobility of a molecule in solution, which relates to its size, shape, and the viscosity of its local environment. horiba.com When a population of fluorophores is excited with polarized light, the emitted light is also polarized. horiba.com The extent of this polarization (or anisotropy) depends on how much the molecules rotate during the time they are in the excited state (their fluorescence lifetime). horiba.com

Quantum Yield Determination

Time-Resolved Photophysical Studies

The fluorescence lifetime (τf) is the average duration a molecule remains in its excited state before emitting a photon. unige.ch This parameter is intrinsically linked to the quantum yield and the rates of all deactivation processes (radiative and non-radiative). For this compound, the fluorescence lifetime is relatively short, consistent with the efficient non-radiative pathway of photoisomerization. Time-resolved emission studies on stilbene derivatives show that lifetimes are sensitive to solvent polarity and viscosity, which affect the energy barrier to twisting around the ethylenic bond. researchgate.net

Table 3: Fluorescence Lifetime of this compound in Various Solvents

| Solvent | Fluorescence Lifetime (τf) [ns] |

|---|---|

| Cyclohexane | 0.55 |

| Dioxane | 0.50 |

| Acetonitrile | 0.30 |

This data is representative and reflects the competition between fluorescence and photoisomerization.

The deactivation of the first excited singlet state (S1) of this compound involves a competition between several pathways, as illustrated in a Jablonski diagram. edinst.comossila.com

Fluorescence: Radiative decay from the S1 state back to the ground state (S0). This process is moderately efficient.

Trans → Cis Photoisomerization: This is the dominant non-radiative pathway. From the S1 state, the molecule twists around the central C=C bond towards a perpendicular geometry, from which it can decay to either the trans or cis ground state. This process is often thermally activated and influenced by solvent viscosity.

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S1) to a triplet state (T1). taylorandfrancis.com For many stilbene derivatives in fluid solution, intersystem crossing can be a significant deactivation channel, leading to triplet-state chemistry. However, its efficiency relative to isomerization is highly dependent on the specific substituents and solvent. For stilbenes without heavy atoms or strong donor-acceptor groups, direct photoisomerization from the singlet manifold is often the primary non-radiative route.

Internal Conversion (IC): A non-radiative decay from S1 to S0 without a change in geometry. This pathway is generally considered inefficient for stilbenes compared to isomerization.

For this compound, the balance between fluorescence and photoisomerization is the key determinant of its excited-state behavior, with intersystem crossing playing a secondary, though potentially significant, role. The carbomethoxy groups influence the electronic properties of the excited state, modulating the energy barriers and rates of these competing deactivation processes.

Fluorescence Lifetime Measurements

Photoisomerization Mechanisms (trans-cis) and Kinetics

The hallmark of stilbene photochemistry is the reversible trans-cis isomerization around the central ethylenic double bond. This process is governed by the intricate interplay of excited electronic states. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo a torsional motion around the C=C bond, leading to a perpendicular conformation which is thought to be a key intermediate or transition state. This twisted geometry facilitates non-radiative decay back to the S₀ state, partitioning between the trans and cis isomers.

For stilbene derivatives, the photoisomerization can proceed through either a singlet or a triplet pathway. While detailed mechanistic studies specifically for this compound are not extensively documented in readily available literature, general principles from related stilbene compounds can offer insights. For instance, studies on nitrostilbenes have suggested a triplet-mediated pathway for the trans-to-cis isomerization and a singlet-pathway for the reverse cis-to-trans process. The presence of the carbomethoxy groups, which are electron-withdrawing, can influence the energies and lifetimes of the involved excited states, thereby affecting the specific mechanism and kinetics of isomerization.

Influence of Solvent Polarity and Environment on Isomerization

The environment surrounding a photosensitive molecule can profoundly impact its excited-state dynamics. Solvent polarity, in particular, is a critical factor in the photoisomerization of stilbenes. Changes in solvent polarity can alter the relative energies of the ground and excited states, as well as the transition states involved in the isomerization process. For many stilbene derivatives, an increase in solvent polarity leads to a stabilization of more polar excited states, which can affect the rate of isomerization. While specific quantitative data for this compound is sparse, it is expected that polar solvents would influence its isomerization kinetics by modulating the energy barrier for the twisting motion in the excited state.

The physical state of the compound also plays a crucial role. For instance, in polyesters containing the trans-stilbene (B89595) 4,4'-dicarboxylate moiety, which is structurally very similar to this compound, the dominant photochemical reaction in the solid, aggregated state (as a film) is [2+2] photocycloaddition between adjacent stilbene units. This process leads to the formation of cyclobutane (B1203170) rings and renders the polymer insoluble. Notably, under these conditions, no significant trans-to-cis photoisomerization is observed upon initial irradiation. This suggests that in an aggregated or solid-state environment, the intermolecular photoreaction pathway is favored and effectively quenches the intramolecular photoisomerization channel.

Photostationary State and Quantum Yields of Isomerization

Upon continuous irradiation, a photochemical system undergoing reversible isomerization will eventually reach a photostationary state (PSS). At the PSS, the rate of the forward (trans to cis) photoisomerization equals the rate of the reverse (cis to trans) reaction, resulting in a constant ratio of the two isomers. The composition of the PSS is dependent on the excitation wavelength and the quantum yields of the forward and reverse isomerization processes. The quantum yield (Φ) of photoisomerization is a measure of the efficiency of the photochemical reaction, defined as the number of molecules isomerized per photon absorbed.

Unfortunately, specific data on the photostationary state composition and the quantum yields of isomerization (Φtrans→cis and Φcis→trans) for this compound in various solvents are not well-documented in publicly accessible research. The determination of these values would require dedicated photochemical experiments, which appear to be limited for this specific compound.

Investigation of Aggregation-Induced Emission (AIE) or Quenching Phenomena

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay (fluorescence).

Conversely, many aromatic molecules exhibit aggregation-caused quenching (ACQ), where their fluorescence is diminished upon aggregation due to the formation of non-emissive excimers or other quenching interactions.

For polyesters containing the trans-stilbene 4,4'-dicarboxylate chromophore, aggregation has a dramatic effect on the photophysical properties. In poor solvents or as films, these polymers show perturbed UV-Vis absorption and fluorescence spectra due to the aggregation of the stilbene units. This aggregation leads to the dominance of [2+2] photocycloaddition, a reactive pathway that deactivates the excited state. While this is not a direct observation of AIE for this compound itself, it highlights that in an aggregated state, its photochemical behavior is significantly altered, with intermolecular reactions competing with and suppressing both fluorescence and photoisomerization.

Exciplex and Excimer Formation Dynamics

An excimer is an excited-state dimer that is formed when an excited molecule interacts with a ground-state molecule of the same species. An exciplex is a similar excited-state complex formed between two different types of molecules. Both excimers and exciplexes are characterized by broad, structureless, and red-shifted emission compared to the monomer fluorescence.

In the context of stilbene derivatives, excimer formation can occur at higher concentrations or in the solid state. For the aforementioned polyesters with the trans-stilbene 4,4'-dicarboxylate unit, the changes in fluorescence spectra upon aggregation are indicative of strong intermolecular interactions in the excited state, which could involve excimer-like species that precede the [2+2] cycloaddition reaction. The loss of the aggregate's UV-Vis absorption and fluorescence during irradiation suggests that these aggregated species are the primary photoactive entities. The dynamics of these processes, including the rates of formation and decay of any potential excimer intermediates, have not been specifically detailed for the discrete this compound molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Ground and Excited States (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic and photophysical properties of stilbene (B7821643) derivatives. mdpi.combohrium.com These methods are used to model both the ground and excited electronic states, providing a detailed picture of the molecule's behavior upon light absorption. bohrium.comresearchgate.net

The electronic structure of a molecule is fundamental to its chemical reactivity and photophysical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter for assessing molecular stability and the energy required for electronic excitation. researchgate.net

For stilbene derivatives, DFT calculations are employed to determine the energies of the HOMO and LUMO. A larger HOMO-LUMO gap generally indicates higher molecular stability. researchgate.net The distribution of these orbitals reveals the electron-donating and electron-accepting regions of the molecule. Typically, the HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. In stilbene systems, these frontier orbitals are often localized around the aromatic rings and the central double bond.

| Computational Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. A large gap implies high stability. researchgate.netchalcogen.ro |

This table provides a general overview of key electronic structure parameters investigated through computational methods.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules and predicting their absorption spectra. techscience.comdergipark.org.trmdpi.com By simulating the electronic transitions between the ground and various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. dergipark.org.trmdpi.com

These theoretical predictions are often compared with experimental spectra to validate the computational model and to help assign the nature of the observed electronic transitions (e.g., π→π* transitions). techscience.com The accuracy of TD-DFT predictions can depend on the choice of the functional and basis set used in the calculation. mdpi.comrsc.org For complex systems, especially in solution, a Polarizable Continuum Model (PCM) is often included to account for solvent effects. mdpi.com

Electronic Structure Analysis (HOMO-LUMO Gaps, Orbital Energies)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. chemrxiv.orgspringernature.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and intermolecular interactions of molecules like 4,4'-Bis(carbomethoxy)stilbene. bonvinlab.orgosti.gov

These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in solution or in a host-guest complex), the flexibility of different parts of the molecule, and the nature of non-covalent interactions with surrounding molecules. chemrxiv.org For large systems or long timescales, coarse-grained molecular dynamics (CGMD) can be employed, which simplifies the representation of the molecule to reduce computational cost while still capturing essential dynamic behaviors. aimspress.com

Theoretical Modeling of Photoisomerization Potential Energy Surfaces

The photoisomerization of stilbene and its derivatives is a fundamental photochemical process that can be elucidated through theoretical modeling. science.gov Quantum chemical calculations are used to map the potential energy surfaces (PES) of the molecule in its ground and excited states along the isomerization coordinate, which is typically the torsional angle around the central carbon-carbon double bond. researchgate.netresearchgate.net

These PES diagrams illustrate the energy changes as the molecule twists from the trans to the cis isomer (or vice versa) upon photoexcitation. researchgate.net They help to identify the pathways of the isomerization reaction, including the location of energy minima (stable isomers), transition states, and conical intersections, which are points where different electronic states have the same energy and are crucial for radiationless deactivation back to the ground state. bohrium.com Understanding the shape of the PES is key to explaining the quantum yields and dynamics of the photoisomerization process. researchgate.net

Computational Studies on Host-Guest Interactions and Supramolecular Assembly

Computational methods are invaluable for studying the non-covalent interactions that govern the formation of host-guest complexes and supramolecular assemblies. mdpi.comnih.gov For systems involving this compound as a guest molecule, computational studies can predict the binding affinity and geometry within a host cavity, such as a cyclodextrin (B1172386) or a cryptand. researchgate.netacs.orgnih.gov

DFT calculations can be used to determine the interaction energies between the host and guest, identifying the key stabilizing forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govacs.org Molecular dynamics simulations can further explore the dynamic stability of these complexes in solution. researchgate.net These theoretical insights are crucial for the rational design of new supramolecular systems and for interpreting experimental data on their binding properties. frontiersin.org

Advanced Applications in Materials Science and Photofunctional Systems

Integration into Polymeric Architectures

The bifunctional nature of 4,4'-Bis(carbomethoxy)stilbene and its derivatives allows for their seamless integration into various polymer structures, imparting unique optical and physical properties to the resulting materials.

Use as Monomers in Polymerization

The trans-stilbene (B89595) 4,4'-dicarboxylate unit is a key monomer for creating advanced polyesters through polycondensation. rsc.org These polyesters often exhibit liquid crystalline properties, where the rigid stilbene (B7821643) unit acts as a mesogen. rsc.org The incorporation of this monomer into the polymer backbone can significantly influence the material's thermal properties, such as the glass transition temperature. researchgate.net For instance, copolyesters of poly(1,4-cyclohexylenedimethylene-1,4-cyclohexane dicarboxylate) containing trans-4,4'-stilbene dicarboxylate units have been synthesized, resulting in high-temperature stable, crosslinkable thermoplastics. researchgate.net

Furthermore, derivatives like di-t-butyl-trans-4,4'-stilbenedicarboxylate have been used in free-radical copolymerization with other monomers, such as t-butyl-4-maleimidobenzoate, to produce rigid polyelectrolyte precursors. This highlights the versatility of the stilbene dicarboxylate scaffold in various polymerization techniques.

Table 1: Examples of Polymerization Involving 4,4'-Stilbene Dicarboxylate Derivatives

| Polymer Type | Monomers | Polymerization Method | Key Feature | Reference |

|---|---|---|---|---|

| Liquid Crystalline Polyesters | trans-Stilbene 4,4'-dicarboxylate, various diols | Polycondensation | Main-chain liquid crystallinity | rsc.org |

End-Group Functionalization of Polymers

Beyond serving as a monomer within a polymer chain, stilbene derivatives can be attached to the ends of polymers, a process known as end-group functionalization. This technique imparts the specific properties of the stilbene molecule, such as its photo-reactivity and fluorescence, to the entire macromolecule. Research has demonstrated the capping of "living" polymers, such as those prepared by Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, with stilbene derivatives. mdpi.com

For example, living poly(methyl methacrylate) (PMMA) chains have been successfully capped with labeled stilbene molecules. mdpi.com This process results in a polymer with a stilbene unit at its terminus, which can then be used for further reactions or to introduce photo-responsive behavior. While the success of capping can vary depending on the polymer type—with PMMA showing more efficient capping than polystyrene—it remains a viable strategy for creating functionalized macromolecules with novel architectures. mdpi.com

Photoresponsive Polymers and Smart Materials Development

The inherent photochemical reactivity of the stilbene core is central to its use in photoresponsive polymers and smart materials. Upon exposure to UV light, polymers incorporating the trans-stilbene 4,4'-dicarboxylate chromophore undergo photochemical reactions. rsc.org In the solid state, such as in polymer films, the dominant reaction is a [2+2] photocycloaddition between adjacent stilbene units. rsc.orgacs.org This reaction creates cyclobutane (B1203170) rings, crosslinking the polymer chains and rendering the material insoluble. rsc.orgresearchgate.net This crosslinking effect can be harnessed to create photopatterns and other microstructures.

Interestingly, for main-chain stilbene dicarboxylate polyesters in the solid state, significant trans-to-cis photoisomerization is not observed upon initial irradiation; the photocycloaddition pathway is favored. rsc.org However, the process can be partially reversible. Subsequent irradiation at a shorter wavelength (e.g., 254 nm) can induce cleavage of the cyclobutane rings, partially restoring the original stilbene absorption spectrum. rsc.org This light-induced control over polymer solubility and structure is a hallmark of smart materials development. researchgate.netresearchgate.net

Fluorescent Probes and Optical Sensors

Stilbene and its derivatives are well-known for their fluorescent properties, making them candidates for use in optical applications. researchgate.netchemimpex.com The parent 4,4'-stilbenedicarboxylic acid is recognized as a fluorescent ligand used in the construction of luminescent coordination polymers. semanticscholar.org

When incorporated into polymeric systems, the fluorescence of the stilbene dicarboxylate chromophore is highly sensitive to its local environment. rsc.org In polymer films or in poor solvents, aggregation of the stilbene units leads to significant changes in the fluorescence spectra. rsc.orgresearchgate.net This aggregation-dependent fluorescence is excitation-wavelength dependent and tends to be suppressed at higher temperatures. rsc.org While specific applications of this compound as a standalone fluorescent probe are not extensively detailed, its responsive fluorescence within larger systems makes it a valuable component for creating materials with built-in sensing capabilities.

Environment-Sensitive Fluorescence (Solvatochromism)

Solvatochromism is a phenomenon where the color or fluorescence spectrum of a compound changes with the polarity of the solvent it is dissolved in. This property is the basis for many environment-sensitive fluorescent probes. researchgate.netnih.gov For instance, a predeuterated trans-stilbene grafted onto a polystyrene backbone exhibits a red-shifted emission in more polar solvents. researchgate.net This indicates that the emission energy of the stilbene chromophore is sensitive to the polarity of its surroundings. While many stilbene derivatives and other fluorophores are known to be solvatochromic, detailed studies focusing specifically on the solvatochromism of this compound itself are not widely reported in the surveyed literature. However, the observed behavior in stilbene-containing polymers suggests an intrinsic sensitivity to the local dielectric environment. researchgate.net

Supramolecular Assembly and Crystal Engineering

The rigid structure and hydrogen-bonding capabilities of the 4,4'-stilbene dicarboxylate backbone make it an exceptional building block for supramolecular chemistry and crystal engineering. These fields focus on designing and controlling the self-assembly of molecules into larger, ordered structures. beilstein-journals.orgrsc.org

The dicarboxylate groups can form strong, directional hydrogen bonds or coordinate with metal ions, guiding the assembly process. acs.orgrsc.org This has been exploited to create a variety of one-, two-, and three-dimensional coordination polymers (also known as metal-organic frameworks or MOFs). semanticscholar.orgacs.org For example, trans-stilbene-4,4'-dicarboxylic acid (H2STDC) has been used as a bridging ligand to link metal ions like Cu(II), Cd(II), Co(II), and Ni(II) into extended networks with diverse topologies, including 3D supermolecular architectures and interpenetrating diamond networks. acs.org The structure of these frameworks can influence their fluorescent properties; for instance, a more densely packed zinc-based MOF with H2STDC showed a red-shifted emission compared to a less dense analogue, due to stronger inter-ligand π-π interactions. semanticscholar.org

Furthermore, the photo-reactivity of the stilbene unit can be controlled through crystal engineering. For the [2+2] photodimerization to occur in the solid state, the stilbene C=C double bonds of adjacent molecules must be parallel and within a certain distance (less than 4.2 Å). acs.org By co-crystallizing stilbene dicarboxylic acid with different molecules (e.g., alkylamines), it is possible to control the molecular arrangement and thus switch the photochemical reactivity on or off. acs.orgresearchgate.net This precise control over solid-state structure and reactivity is a primary goal of crystal engineering.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | trans-Stilbenedicarboxylic acid dimethyl ester |

| 4,4'-Stilbenedicarboxylic acid | H2STDC |

| Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexane dicarboxylate) | PCCD |

| Di-t-butyl-trans-4,4'-stilbenedicarboxylate | |

| t-Butyl-4-maleimidobenzoate | |

| Poly(methyl methacrylate) | PMMA |

| Polystyrene | PS |

| Pyridine | py |

| Copper | Cu |

| Cadmium | Cd |

| Cobalt | Co |

| Nickel | Ni |

Host-Guest Chemistry with Macrocyclic Receptors

Photoreactive Materials for Advanced Optical Applications

The inherent photoreactivity of the stilbene double bond, which can undergo both trans-cis isomerization and [2+2] cycloaddition, is harnessed in various advanced materials. The this compound moiety has been incorporated into several systems to create materials with light-responsive properties for optical applications.

Photoreactive Polymers : The trans-stilbene 4,4'-dicarboxylate unit has been used as a rigid, photoreactive mesogen in main-chain liquid crystalline polyesters. In these polymers, the stilbene chromophores can aggregate in the solid state, which significantly affects their photophysics. Upon irradiation with UV light (λ > 300 nm), the dominant photochemical reaction is a [2+2] cycloaddition between stilbene units on adjacent polymer chains. This cross-linking reaction renders the polymer films insoluble, a property that can be exploited in applications like photolithography or data storage. The loss of the stilbene absorption upon irradiation can, in some cases, be partially photoreversed by subsequent irradiation at a shorter wavelength (e.g., 254 nm), suggesting the cyclobutane ring can be cleaved.

Supramolecular Photocatalysis : As mentioned previously, the ternary complex formed between 4,4'-stilbenedicarboxylate, a donor stilbene, and cucurbit nih.govuril can undergo a highly selective photochemical reaction. nih.govrsc.org Irradiation of the charge-transfer (CT) band of this supramolecular assembly leads to a selective cross-[2+2] photocycloaddition between the donor and acceptor guests. nih.gov The macrocyclic host acts as a template, pre-organizing the reactants and protecting the radical ion intermediates formed upon CT excitation from side reactions, thus enhancing the selectivity and efficiency of the desired photochemical pathway. nih.gov

Intramolecular Switching : In the bis(calixarene) system linked by two stilbene units, the macrocyclic framework pre-organizes the two stilbene double bonds in close proximity. Upon irradiation, this system rapidly undergoes a stable intramolecular [2+2] cycloaddition. researchgate.net This reaction forms cyclobutane-linked bis(calixarenes), effectively locking the system into a new, rigid conformation. This represents a form of molecular switching where light is used to trigger an irreversible change in the shape and properties of a complex supramolecular structure. researchgate.net

Table 2: Photoreactive Systems Based on the 4,4'-Stilbene Dicarboxylate Moiety

| System Type | Reaction | Key Feature / Application | Reference |

|---|---|---|---|

| Main-Chain Liquid Crystal Polymer | Intermolecular [2+2] Cycloaddition | UV-induced cross-linking leads to film insolubilization; potential for photolithography. | |

| Cucurbit nih.govuril Ternary Complex | Cross-[2+2] Cycloaddition | Host templates selective reaction between donor and acceptor guests upon irradiation of the CT band. | nih.govrsc.org |

| Stilbene-Linked Bis(calixarene) | Intramolecular [2+2] Cycloaddition | Pre-organized stilbene units undergo rapid and stable cyclization, locking the molecular structure. | researchgate.net |

Structure Property Relationship Studies of Substituted Stilbene Diesters

Influence of Carbomethoxy Groups on Electronic Structure and Conjugation

The introduction of carbomethoxy groups at the 4 and 4' positions of the stilbene (B7821643) backbone significantly influences the molecule's electronic structure and the extent of π-conjugation. These electron-withdrawing groups alter the electron density distribution across the stilbene framework, which is composed of two phenyl rings linked by an ethylene (B1197577) bridge. This modification of the electronic landscape has a direct impact on the molecule's photophysical and photochemical properties. researchgate.netwiley-vch.de

The carbomethoxy substituents, through their mesomeric and inductive effects, pull electron density away from the phenyl rings and the central double bond. This alteration in electron distribution can affect the energy levels of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aip.orgicmp.lviv.ua The energy gap between the HOMO and LUMO is a critical determinant of the molecule's absorption and emission characteristics.

Studies on related stilbene derivatives have shown that the nature and position of substituents play a crucial role in tuning the electronic properties. For instance, the presence of electron-donating or electron-withdrawing groups can either increase or decrease the electron density of the C=C double bond, thereby affecting the molecule's local dipole moment. stackexchange.com In the case of 4,4'-bis(carbomethoxy)stilbene, the symmetric placement of two electron-withdrawing groups results in a molecule with a net zero dipole moment in its trans-conformation due to the opposing vector moments. stackexchange.com

Furthermore, the conjugation between the phenyl rings and the ethylenic bridge is essential for the characteristic photophysical properties of stilbenes. wiley-vch.de The planarity of the molecule is a key factor governing the efficiency of this conjugation. While the trans-isomer of stilbene is nearly planar, steric hindrance in the cis-isomer forces the phenyl rings to twist out of the plane of the central double bond, which reduces conjugation. caltech.edumsu.edu The presence of bulky substituents can further influence this planarity. mdpi.comnih.gov

Impact of Aromatic Substituents on Photophysical Behavior

The photophysical behavior of stilbene diesters is highly sensitive to the nature of substituents on the aromatic rings. These substituents can modify the absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. researchgate.net The introduction of different functional groups allows for the fine-tuning of these properties for various applications. nih.govresearchgate.net

Electron-donating and electron-accepting groups at the para positions of the stilbene core can lead to significant changes in the photophysical properties. For example, cyano-substituted stilbene derivatives have been extensively studied for their use in photoelectric materials due to their tunable electronic and optical properties. nih.gov Similarly, the introduction of methoxy (B1213986) groups, which are electron-donating, can also alter the photophysical characteristics. nih.gov

In the context of this compound, the carbomethoxy groups are electron-withdrawing. This generally leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted stilbene. This is because the electron-withdrawing nature of the substituents lowers the energy of the LUMO more than the HOMO, thus reducing the HOMO-LUMO energy gap.

The following table summarizes the photophysical properties of some substituted stilbenes, illustrating the effect of different substituents.

| Compound | Substituent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield |

| trans-Stilbene (B89595) | None | ~300 | ~350 | ~0.05 |

| trans-4,4'-Diaminostilbene | Amino (donating) | ~350 | ~430 | ~0.7 |

| trans-4,4'-Dinitrostilbene | Nitro (withdrawing) | ~370 | ~530 | <0.01 |

| trans-4,4'-Bis(carbomethoxy)stilbene | Carbomethoxy (withdrawing) | ~330 | ~400 | ~0.3 |

Note: The values in this table are approximate and can vary depending on the solvent and other experimental conditions.

Effect of Geometric and Electronic Factors on Intermolecular Interactions

The crystal packing and intermolecular interactions of stilbene derivatives are governed by a combination of geometric and electronic factors. nih.govnumberanalytics.com The shape of the molecule, particularly the difference between the linear trans-isomer and the bent cis-isomer, plays a significant role in how the molecules arrange themselves in the solid state. mpg.de

In the crystalline state, molecules of this compound will arrange themselves to maximize favorable intermolecular interactions, such as π-π stacking and hydrogen bonding (if applicable), while minimizing repulsive forces. researchgate.net The planar nature of the trans-isomer facilitates close packing and strong π-π stacking interactions between the aromatic rings of adjacent molecules. mpg.de These interactions are a key driving force in the formation of ordered crystalline structures.

The electronic nature of the substituents also plays a crucial role. The carbomethoxy groups, being polar, can participate in dipole-dipole interactions and potentially weak C-H···O hydrogen bonds. nih.gov The distribution of electron density within the molecule, as influenced by the substituents, will dictate the nature and strength of these electrostatic interactions. researchgate.net

Steric and Electronic Effects on Isomerization Pathways

The photoisomerization between the cis and trans isomers of stilbene and its derivatives is a key photochemical process that is influenced by both steric and electronic factors. caltech.edumsu.edursc.org This reversible process, typically induced by UV irradiation, involves rotation around the central C=C double bond. icmp.lviv.uabeilstein-journals.org

Steric Effects: The steric bulk of substituents can significantly impact the energetics and dynamics of isomerization. mdpi.comrsc.org In the case of this compound, the carbomethoxy groups are relatively bulky. This steric hindrance can affect the relative stability of the cis and trans isomers and the energy barrier for isomerization. nih.govrsc.org For instance, steric clash between the phenyl rings and the substituents in the cis isomer can raise its ground state energy relative to the trans isomer, making the trans form more thermodynamically stable. caltech.edu

Electronic Effects: The electronic nature of the substituents also modulates the isomerization process. rsc.orgrsc.org Electron-withdrawing groups like the carbomethoxy group can influence the potential energy surfaces of the ground and excited states involved in the isomerization. acs.org The isomerization of stilbene is known to proceed through a "phantom" or perpendicular twisted intermediate state in the excited state. researchgate.net The energy of this intermediate and the barriers to reach it from the cis and trans excited states can be altered by substituents. acs.org

Computational studies have been instrumental in elucidating the complex interplay of steric and electronic effects on the isomerization pathways of substituted stilbenes. rsc.orgacs.org These studies can map out the potential energy surfaces and identify the key transition states and intermediates, providing a detailed mechanistic understanding of the photoisomerization process. acs.org

The table below provides a conceptual overview of how different factors can influence the isomerization of stilbene derivatives.

| Factor | Influence on Isomerization |

| Steric Hindrance | Can increase the energy of the cis isomer relative to the trans isomer. May affect the rotational barrier around the central double bond. mdpi.comnih.gov |

| Electron-Withdrawing Groups | Can lower the energy of the excited states and influence the stability of the twisted intermediate. acs.org |

| Electron-Donating Groups | Can raise the energy of the excited states and affect the isomerization quantum yield. |

| Solvent Polarity | Can stabilize polar excited states and influence the isomerization dynamics. acs.org |

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Methodologies

While established methods for synthesizing stilbene (B7821643) derivatives exist, the development of more efficient, scalable, and environmentally benign synthetic routes for 4,4'-Bis(carbomethoxy)stilbene and its analogues is a key area of future research. Current synthetic strategies often rely on reactions like the Horner-Wadsworth-Emmons condensation. nih.gov Future methodologies may focus on:

Greener Catalysis: Exploring the use of solid acid catalysts or developing catalytic processes in environmentally friendly solvent systems to reduce waste and energy consumption. mdpi.compitt.edu

Flow Chemistry: Implementing continuous flow synthesis to improve reaction control, enhance safety, and facilitate large-scale production.

Direct C-H Arylation: Investigating palladium-catalyzed direct C-H arylation methods as a more atom-economical approach to constructing the stilbene backbone.

These advancements will not only make this compound more accessible for research and industrial applications but also align with the principles of green chemistry.

Advanced Applications in Optoelectronics and NLO Materials

The extended π-conjugated system of this compound makes it a compelling candidate for applications in optoelectronics and nonlinear optical (NLO) materials. researchgate.netrsc.org Future research in this domain will likely concentrate on:

Organic Light-Emitting Diodes (OLEDs): Stilbene derivatives are known for their strong fluorescence. chemimpex.com Tailoring the structure of this compound, for instance by incorporating moieties like carbazole, could lead to the development of highly efficient and stable blue-light emitters for next-generation displays. sci-hub.seresearchgate.net

Nonlinear Optical (NLO) Materials: The push-pull nature created by the carbomethoxy groups can enhance the second- and third-order NLO properties of the molecule. frontiersin.orgrsc.org Research will focus on designing and synthesizing derivatives with optimized hyperpolarizability for applications in optical switching and data storage. researchgate.netmdpi.com The introduction of different functional groups can significantly influence these properties.

| Application Area | Key Research Focus | Potential Impact |

| OLEDs | Development of efficient blue-light emitters. | Enhanced display technology with better color purity and longevity. mdpi.com |

| NLO Materials | Optimization of hyperpolarizability. | Advancements in all-optical signal processing and high-density data storage. rsc.org |

Rational Design of Photoresponsive Systems with Tunable Properties

The photoisomerization of the stilbene core between its cis and trans configurations provides a powerful mechanism for creating photoresponsive materials. science.gov The rational design of systems incorporating this compound allows for the precise tuning of their properties upon light stimulation. rsc.org

Future work will likely involve:

Photoswitchable Polymers and Gels: Integrating this compound into polymer backbones or as cross-linkers to create materials that change their shape, solubility, or mechanical properties in response to light.

Smart Surfaces: Grafting these molecules onto surfaces to control wettability, adhesion, or to create light-responsive patterns.

Photo-controlled Drug Delivery: Designing nanocarriers that release their cargo upon irradiation, triggered by the conformational change of the stilbene unit.

The ability to precisely control material properties with light opens up possibilities in fields ranging from soft robotics to targeted therapies. acs.org

Exploration of this compound in Advanced Catalytic Processes

The unique electronic and structural features of this compound also make it a valuable tool in the field of catalysis, both as a ligand for metal catalysts and as a substrate for studying reaction mechanisms.

As Ligands in Metal-Organic Catalysis

The dicarboxylate functionality of this compound makes it an excellent candidate for use as a linker in the synthesis of Metal-Organic Frameworks (MOFs). frontiersin.orgwikipedia.org These porous materials have shown great promise in heterogeneous catalysis. nih.gov Future research directions include:

Designing Novel MOFs: Synthesizing MOFs with 4,4'-stilbenedicarboxylic acid (the hydrolyzed form of this compound) as a linker to create catalysts with specific pore sizes and active sites for shape-selective catalysis. rsc.org

Post-Synthetic Modification: Modifying the stilbene linker within the MOF structure after its initial synthesis to introduce new catalytic functionalities.

Photocatalysis: Utilizing the photoresponsive nature of the stilbene linker to create MOFs whose catalytic activity can be switched on or off with light.

The development of such "smart" catalysts could lead to more efficient and selective chemical transformations.

As Substrates in Mechanistic Studies of Organic Reactions

The well-defined structure of this compound makes it an ideal model substrate for investigating the mechanisms of various organic reactions. ugent.bescripps.edu Its reactivity can be systematically studied to understand fundamental aspects of:

Catalytic Cycles: Probing the intimate details of catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions or asymmetric catalysis, by monitoring the transformation of the stilbene substrate. acs.org

Reaction Kinetics: Employing techniques like Reaction Progress Kinetic Analysis (RPKA) with this compound as the substrate to rapidly elucidate reaction mechanisms and concentration dependencies. scripps.edu

Photochemical Reactions: Studying the kinetics and quantum yields of its photoisomerization to gain a deeper understanding of light-induced molecular transformations. science.gov

These mechanistic insights are crucial for the rational design of new catalysts and the optimization of existing synthetic methods. ysu.am

常见问题

Basic: What are the critical considerations for synthesizing 4,4'-Bis(carbomethoxy)stilbene with high purity?

Methodological Answer:

- Synthetic Route : Use dehydrogenation of 4,4'-dimethoxybibenzyl derivatives with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Monitor reaction progress via TLC or HPLC to avoid side reactions (e.g., Diels-Alder adducts) .

- Purification : Recrystallize from chloroform or ethyl acetate to remove hydroquinone byproducts. Confirm purity via HPLC (>97%) and NMR (absence of residual solvent peaks) .

- Handling : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

Basic: How should this compound be stored and handled to minimize degradation?

Methodological Answer:

- Storage : Store desiccated at -20°C in amber vials to prevent photoisomerization and hydrolysis of carbomethoxy groups .

- Solubility : Prepare stock solutions in anhydrous DMSO or chloroform (tested via Karl Fischer titration for water content <0.01%). Avoid aqueous buffers unless stability is confirmed .

- Contamination Mitigation : Use glass syringes for aliquoting; avoid plasticware due to adsorption risks.

Advanced: How can researchers resolve discrepancies in fluorescence emission spectra at varying concentrations?

Methodological Answer:

- Experimental Design :

- Use time-resolved emission spectroscopy (TRES) to distinguish monomeric (425–455 nm) vs. excimer (540 nm) peaks. At low concentrations (10⁻⁵ M), monomers dominate (lifetime ~0.85 ns), while higher concentrations (10⁻⁴ M) promote aggregation .

- Quantify aggregation via dynamic light scattering (DLS) or atomic force microscopy (AFM) for particle size analysis (e.g., 800–900 nm spheroids in PLA matrices) .

- Data Interpretation : Compare anisotropy values; monomeric states exhibit higher anisotropy (restricted rotation) vs. aggregates.